

Purvalanol B: A Potent Tool for Unraveling Neurodegenerative Disease Mechanisms

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Compound of Interest

Compound Name: *Purvalanol B*

Cat. No.: *B1679876*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark in many of these diseases is the abnormal activity of cyclin-dependent kinases (CDKs), leading to detrimental downstream effects like hyperphosphorylation of the tau protein and neuronal apoptosis. **Purvalanol B**, a potent and selective inhibitor of CDKs, has emerged as a critical research tool for dissecting the roles of these kinases in neurodegeneration and for evaluating potential therapeutic strategies.

Purvalanol B is a reversible, ATP-competitive inhibitor of several CDK complexes.^{[1][2]} Its high selectivity for CDKs over other protein kinases makes it a valuable instrument for specifically probing CDK-dependent signaling pathways.^{[3][4]} This document provides detailed application notes and experimental protocols for utilizing **Purvalanol B** in the study of neurodegenerative diseases, with a focus on its effects on tau phosphorylation and neuronal apoptosis.

Mechanism of Action

Purvalanol B exerts its effects by binding to the ATP-binding pocket of CDKs, preventing the transfer of phosphate groups to substrate proteins. In the context of neurodegeneration, the inhibition of CDK5 is of particular interest.^[4] Dysregulation of CDK5 activity, often through the

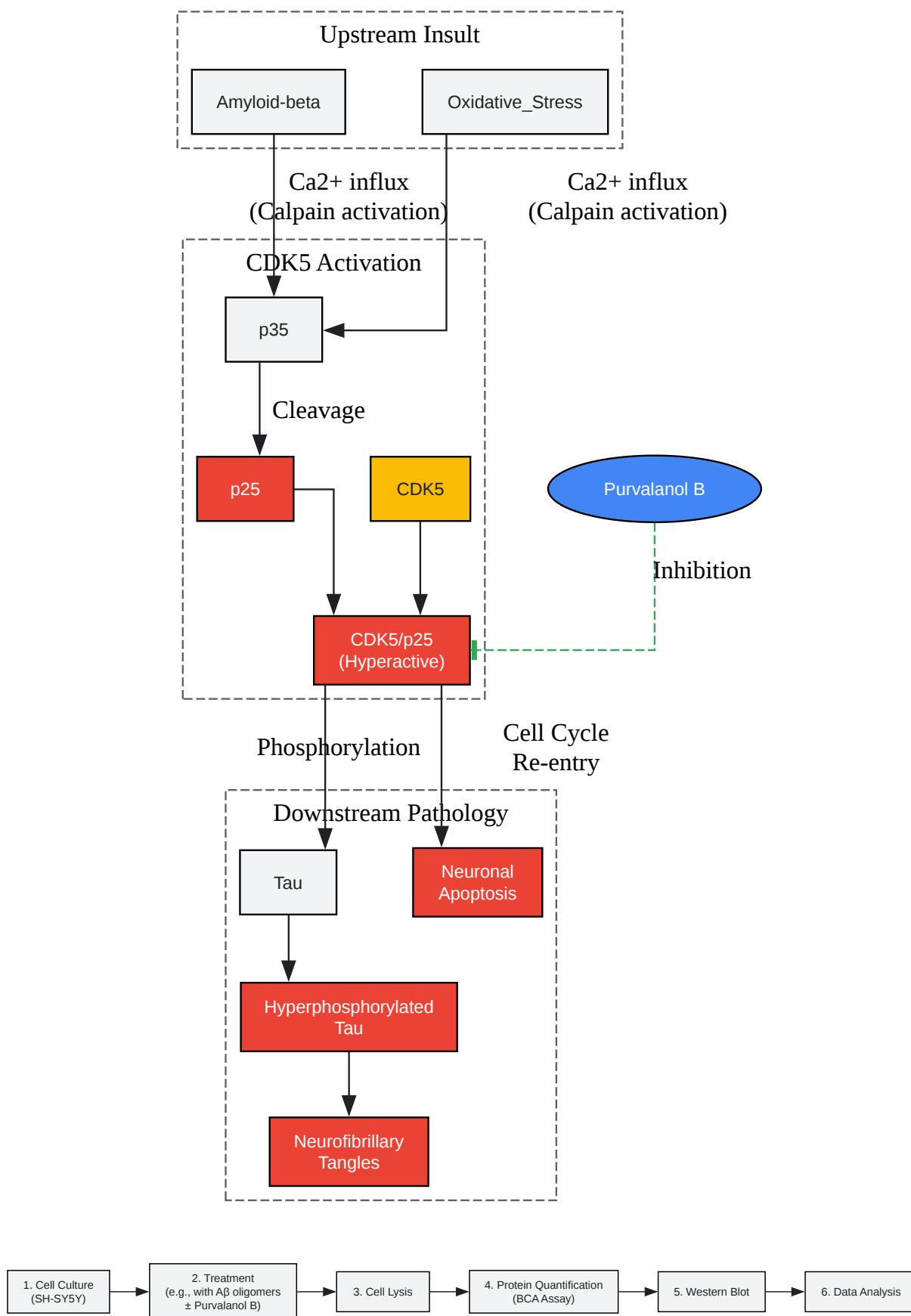
cleavage of its activator p35 to the more stable p25, is implicated in the hyperphosphorylation of tau, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[4] By inhibiting CDK5, **Purvalanol B** can effectively reduce tau phosphorylation at pathological sites. Furthermore, aberrant CDK activity is linked to the cell cycle re-entry of post-mitotic neurons, a process that ultimately leads to apoptosis.[5] **Purvalanol B** can block this process, offering a potential neuroprotective effect.

Data Presentation

The following table summarizes the in vitro inhibitory activity of **Purvalanol B** against various cyclin-dependent kinases.

Target Enzyme	IC50 (nM)
cdc2-cyclin B	6[1][2]
CDK2-cyclin A	6[1][2]
CDK2-cyclin E	9[1][2]
CDK5-p35	6[1][2]

Signaling Pathway





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